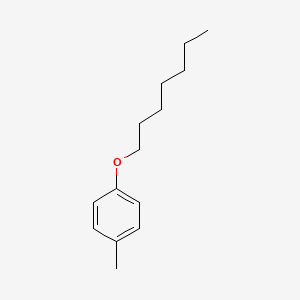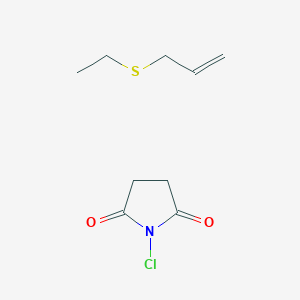
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene is a compound that combines the properties of two distinct chemical entities. The first part, 1-Chloropyrrolidine-2,5-dione, is known for its use as a chlorinating agent and mild oxidant. The second part, 3-ethylsulfanylprop-1-ene, is an organic compound with a sulfanyl group attached to a propene chain. This combination of functionalities makes the compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorinating agents such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions usually involve an aqueous or organic solvent medium, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
3-ethylsulfanylprop-1-ene can be synthesized through the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent like ethanol or acetone, and the mixture is refluxed to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
For 3-ethylsulfanylprop-1-ene, industrial production may involve continuous flow reactors where 3-chloropropene and ethanethiol are reacted under controlled conditions. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
化学反応の分析
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It is commonly used as a chlorinating agent, where it transfers the chlorine atom to other molecules.
3-ethylsulfanylprop-1-ene primarily undergoes:
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions involving 1-Chloropyrrolidine-2,5-dione.
Chlorination: Common reagents include chlorine gas, sodium hypochlorite, and t-butylhypochlorite.
Addition: Electrophiles like halogens, hydrogen halides, and other reactive species can add to the double bond in 3-ethylsulfanylprop-1-ene.
Major Products Formed
Oxidation: Oxidized products such as alcohols, ketones, or carboxylic acids.
Chlorination: Chlorinated organic compounds.
Addition: Halogenated or hydrogenated products depending on the electrophile used.
科学的研究の応用
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to selectively chlorinate electron-rich aromatic compounds makes it valuable in medicinal chemistry.
3-ethylsulfanylprop-1-ene finds applications in the synthesis of sulfur-containing organic compounds. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science. Its reactivity towards electrophiles makes it a versatile building block in organic synthesis.
作用機序
1-Chloropyrrolidine-2,5-dione exerts its effects through the transfer of the chlorine atom to other molecules. The highly reactive N-Cl bond facilitates the chlorination process, making it an effective chlorinating agent. In oxidation reactions, it acts as an electron acceptor, facilitating the oxidation of substrates.
3-ethylsulfanylprop-1-ene undergoes addition reactions through the interaction of the double bond with electrophiles. The sulfanyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
類似化合物との比較
Similar Compounds
N-Bromosuccinimide (NBS): Similar to 1-Chloropyrrolidine-2,5-dione, but with a bromine atom instead of chlorine. Used as a brominating agent.
N-Iodosuccinimide (NIS): Contains an iodine atom and is used as an iodinating agent.
Chloramine-T: Another chlorinating agent with a different structure but similar reactivity.
Uniqueness
1-Chloropyrrolidine-2,5-dione is unique due to its mild oxidizing properties and selective chlorination capabilities. Its stability and ease of handling make it preferable in many synthetic applications.
3-ethylsulfanylprop-1-ene stands out due to its dual functionality, combining a reactive double bond with a nucleophilic sulfanyl group. This combination allows for diverse reactivity and applications in organic synthesis.
特性
CAS番号 |
59321-40-3 |
|---|---|
分子式 |
C9H14ClNO2S |
分子量 |
235.73 g/mol |
IUPAC名 |
1-chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S.C4H4ClNO2/c1-3-5-6-4-2;5-6-3(7)1-2-4(6)8/h3H,1,4-5H2,2H3;1-2H2 |
InChIキー |
HAYVIFANRQBFRI-UHFFFAOYSA-N |
正規SMILES |
CCSCC=C.C1CC(=O)N(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
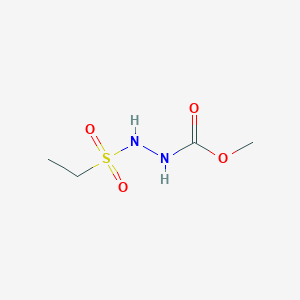

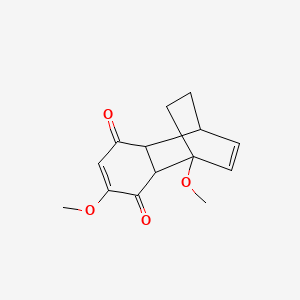
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
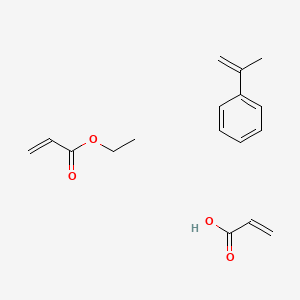
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
